(1R,2R)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate
Description
1-tert-butyl 2-ethyl (1R,2S)-cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of disubstituted cyclohexanes. This compound is characterized by the presence of a tert-butyl group and an ethyl group attached to a cyclohexane ring, which also contains two carboxylate groups. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents on the cyclohexane ring.
Properties
Molecular Formula |
C14H24O4 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-O-tert-butyl 1-O-ethyl cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H24O4/c1-5-17-12(15)10-8-6-7-9-11(10)13(16)18-14(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
FFWWCWZHPKFYNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCC1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-ethyl (1R,2S)-cyclohexane-1,2-dicarboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile to form the six-membered ring.
Introduction of Substituents: The tert-butyl and ethyl groups can be introduced through alkylation reactions. For example, the tert-butyl group can be added using tert-butyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of 1-tert-butyl 2-ethyl (1R,2S)-cyclohexane-1,2-dicarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 2-ethyl (1R,2S)-cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted cyclohexane derivatives.
Scientific Research Applications
1-tert-butyl 2-ethyl (1R,2S)-cyclohexane-1,2-dicarboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-ethyl (1R,2S)-cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl 1-methylcyclohexane: Similar in structure but with a methyl group instead of an ethyl group.
1-tert-butyl 2-methylcyclohexane: Similar in structure but with a methyl group instead of an ethyl group.
1-tert-butyl 3-ethylcyclohexane: Similar in structure but with the ethyl group at a different position on the cyclohexane ring.
Uniqueness
1-tert-butyl 2-ethyl (1R,2S)-cyclohexane-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and ethyl groups. This unique combination of substituents and stereochemistry can result in distinct chemical and biological properties compared to similar compounds.
Biological Activity
(1R,2R)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate is a compound of interest in pharmaceutical and chemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Ethyl (1R,2R)-2-(tert-butoxycarbonyl)cyclohexane-1-carboxylate
- CAS Number : 2361926-29-4
- Molecular Formula : C14H25NO4
- Molecular Weight : 271.36 g/mol
The compound features a cyclohexane ring substituted with a tert-butoxycarbonyl group and an ethyl ester, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For example, related esters have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of the bacterial cell membrane or inhibition of essential metabolic pathways.
Enzyme Inhibition
Studies suggest that (1R,2R)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate may act as an inhibitor for certain enzymes involved in metabolic pathways. The presence of the tert-butoxycarbonyl group can enhance lipophilicity, potentially increasing the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Study 1: Antimicrobial Efficacy
In a comparative study, various derivatives of cyclohexanecarboxylates were tested for their antimicrobial properties. Results showed that (1R,2R)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate exhibited significant inhibition against E. coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential applications in developing antibacterial agents.
Study 2: Enzyme Interaction
A detailed investigation into the enzyme inhibition profile revealed that the compound inhibits the activity of certain proteases. The inhibition was characterized by a dose-dependent response, with IC50 values ranging from 10 to 50 µM depending on the specific enzyme target. This highlights its potential utility in therapeutic applications targeting proteolytic pathways.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli (MIC = 32 µg/mL) | |
| Enzyme Inhibition | Dose-dependent inhibition of proteases (IC50 = 10-50 µM) |
The biological activity of (1R,2R)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate can be attributed to:
- Cell Membrane Disruption : Similar compounds have shown to disrupt bacterial membranes.
- Enzyme Binding : The structural features allow for specific interactions with enzyme active sites, leading to inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
